molecular formula C5H8N2O3 B6179497 1-nitrosopyrrolidine-3-carboxylic acid CAS No. 2613385-61-6

1-nitrosopyrrolidine-3-carboxylic acid

Cat. No.: B6179497
CAS No.: 2613385-61-6
M. Wt: 144.1
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Description

1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosamine derivative of pyrrolidine that serves as a specialized reagent for advanced chemical and toxicological research. As a member of the N-nitroso compound (NOC) family, it is of significant interest in studies investigating the formation, metabolism, and genotoxic effects of nitrosamines . These compounds are often explored as contaminants found in food products, tobacco smoke, and industrial settings, and are known to require metabolic activation to form electrophilic intermediates that can cause genotoxic effects . Researchers utilize this compound primarily as a building block in synthetic organic chemistry and in the study of carcinogenesis. Its structure, featuring both a nitrosamine group and a carboxylic acid functional group, makes it a valuable precursor for probing structure-activity relationships and metabolic pathways. N-Nitrosopyrrolidine (NPYR) analogs are metabolized via cytochrome P-450 mediated hydroxylation, leading to reactive intermediates that are critical to understanding their carcinogenic potential . This compound is provided strictly For Research Use Only and is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

2613385-61-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors for N Nitrosopyrrolidine 3 Carboxylic Acid

Direct Nitrosation of Pyrrolidine-3-carboxylic Acid

The most direct method for preparing 1-nitrosopyrrolidine-3-carboxylic acid is through the nitrosation of its secondary amine precursor, pyrrolidine-3-carboxylic acid. This reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the pyrrolidine (B122466) ring.

Optimized Reaction Conditions and Parameters

The nitrosation of secondary amines is a well-established chemical transformation. wikipedia.org Typically, the reaction is carried out using a source of nitrous acid (HNO₂), which is generated in situ by the acidification of a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.org The electrophilic nitrosonium ion (NO⁺), formed in the acidic medium, is the key nitrosating agent. wikipedia.org

For the synthesis of N-nitroso compounds from secondary amines, classic reagents involve sodium nitrite in combination with an organic acid, a Lewis acid, an acid anhydride, or an oxidant in common organic solvents under mild conditions. sci-hub.se The rate of N-nitrosation is significantly influenced by the reaction conditions and the nature of the nitrosating agent. sci-hub.se More powerful nitrosating agents may be required for less reactive amines. sci-hub.se

ParameterTypical ConditionPurpose
Nitrosating Agent Source Sodium Nitrite (NaNO₂)Precursor to nitrous acid.
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Generates nitrous acid in situ and the electrophilic nitrosonium ion (NO⁺). wikipedia.org
Solvent Aqueous solutionAllows for the dissolution of reactants and facilitates the reaction.
Temperature Typically low temperatures (e.g., 0-5 °C)Nitrous acid is unstable, and low temperatures help to control the reaction rate and minimize side reactions. wikipedia.org

Mechanistic Elucidation of the Nitrosation Process

The mechanism of N-nitrosation of secondary amines involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic nitrosating species. wikipedia.org In an acidic aqueous solution, the process can be summarized as follows:

Formation of the Nitrosating Agent: Two molecules of hydrogen ions (H⁺) react with the nitrite ion (NO₂⁻) to form the nitrosonium ion (NO⁺) and a molecule of water. wikipedia.org Another important nitrosating agent is dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid. nih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (pyrrolidine-3-carboxylic acid) attacks the electrophilic nitrogen of the nitrosonium ion. wikipedia.org

Deprotonation: A water molecule removes a proton from the nitrogen atom, resulting in the formation of the stable N-nitrosamine, this compound. wikipedia.org

Theoretical studies have also proposed a gas-phase nitrosation mechanism involving a free radical pathway. nist.gov In this scenario, nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine's nitrogen to form an aminyl radical intermediate, which is then quenched by nitric oxide (NO) to yield the nitrosamine (B1359907). nist.gov The reactivity of heterocyclic secondary amines in this process has been investigated, with pyrrolidine showing a high reactivity due to a hydrogen-bond-like interaction in the transition state. nist.gov

Stereoselective and Enantioselective Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid is crucial for various applications, including its use as a chiral building block. Stereoselective methods ensure the formation of a specific stereoisomer.

Asymmetric Michael Addition Reactions for Ring Formation

Asymmetric Michael addition is a powerful tool for the enantioselective construction of the pyrrolidine ring. rsc.orgnih.gov This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral catalyst to control the stereochemical outcome.

Organocatalysis has emerged as a prominent method for these transformations. rsc.orgresearchgate.net For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org In one study, this method yielded 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee) in just two steps. rsc.orgsemanticscholar.org

Another approach utilizes cinchona-alkaloid derived thiourea (B124793) organocatalysts for the enantioselective conjugate addition of nitromethane (B149229) to alkylidenemalonates, providing a route to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org

Catalyst TypeReactantsProductEnantioselectivity
Organocatalyst4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes5-alkyl-substituted pyrrolidine-3-carboxylic acidsHigh (e.g., 97% ee for 5-methyl derivative) rsc.orgsemanticscholar.org
Cinchona-alkaloid derived thioureaAlkylidene malonates and nitromethaneSubstituted pyrrolidine-3-carboxylic acid derivativesHigh enantioselectivity rsc.org
Chiral bifunctional tertiary amine-squaramide4-tosylaminobut-2-enoates and 3-ylideneoxindolesSpiro[pyrrolidine-3,3'-oxindoles]Excellent (up to >99:1 dr, >99% ee) nih.gov

Derivatization of Chiral Pyrrolidine Intermediates

The synthesis of chiral pyrrolidine derivatives often begins with readily available chiral precursors. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of various pyrrolidine-containing compounds. mdpi.com These naturally occurring chiral molecules can be chemically modified to introduce different functional groups while retaining their stereochemical integrity.

The synthesis of new pyrrolidine-based organocatalysts has been achieved starting from chiral imines derived from (R)-glyceraldehyde acetonide through diastereoselective allylation followed by a hydrozirconation/iodination sequence. researchgate.net These catalysts have proven effective in asymmetric Michael additions. researchgate.net Furthermore, enantioselective approaches to synthesize derivatives like Anisomycin involve the cyclization of acyclic alcohol precursors. mdpi.com The development of enantioselective anti-selective Mannich-type reactions catalyzed by (R)-3-pyrrolidinecarboxylic acid and its derivatives highlights the importance of the carboxylic acid group at the 3-position for stereocontrol. acs.org

Exploration of Alternative Synthetic Routes

Research into the synthesis of pyrrolidines is ongoing, with several alternative routes being explored to access the core heterocyclic structure. organic-chemistry.org While not all directly yield this compound, they provide access to the precursor, pyrrolidine-3-carboxylic acid, which can then be nitrosated.

Some of these alternative methods include:

Dirhodium-catalyzed Intramolecular Nitrene Insertion: This method allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines from sp³ C-H bonds under mild conditions. organic-chemistry.org

Gold-catalyzed Tandem Cycloisomerization/Hydrogenation: Chiral homopropargyl sulfonamides can be converted to various enantioenriched pyrrolidines with excellent yields and enantioselectivities using this approach. organic-chemistry.org

Tf₂O-promoted Intramolecular Schmidt Reaction: This reaction of 2-substituted ω-azido carboxylic acids provides a pathway to a series of 2-substituted pyrrolidines. organic-chemistry.org

Asymmetric 'Clip-Cycle' Synthesis: This method involves the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, catalyzed by a chiral phosphoric acid, to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

These diverse synthetic strategies underscore the chemical versatility in constructing the pyrrolidine ring, providing multiple pathways to obtain the necessary precursors for this compound.

Carboxylation of Organometallic Intermediates

A viable and well-established method for the formation of carboxylic acids is the reaction of an organometallic reagent with carbon dioxide. In the context of synthesizing this compound, this would involve the generation of a nucleophilic carbanion at the 3-position of the N-nitrosopyrrolidine ring, followed by its reaction with CO2. A highly relevant and analogous procedure is the formation of an α-lithio anion of N-nitrosopyrrolidine, which can then be trapped with an electrophile.

A detailed and reliable method for the generation of the α-lithio anion of N-nitrosopyrrolidine has been reported in Organic Syntheses. orgsyn.org This procedure involves the deprotonation of N-nitrosopyrrolidine at the α-position using a strong base, typically lithium diisopropylamide (LDA), in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The resulting organolithium intermediate is a potent nucleophile.

For the synthesis of this compound, this α-lithio anion would be reacted with solid carbon dioxide (dry ice) or a stream of CO2 gas. The nucleophilic carbanion attacks the electrophilic carbon of the carbon dioxide molecule. A subsequent acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

Reaction Scheme:

Nitrosation: Pyrrolidine is first nitrosated to form N-nitrosopyrrolidine.

Deprotonation: The N-nitrosopyrrolidine is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the 3-lithiated intermediate.

Carboxylation: The organolithium compound is then reacted with carbon dioxide.

Protonation: An acidic workup protonates the carboxylate to give this compound.

StepReactantsReagentsProduct
1PyrrolidineEthyl nitriteN-Nitrosopyrrolidine
2N-NitrosopyrrolidineLithium diisopropylamide (LDA)1-Nitroso-3-lithiopyrrolidine
31-Nitroso-3-lithiopyrrolidineCarbon Dioxide (CO2)Lithium 1-nitrosopyrrolidine-3-carboxylate
4Lithium 1-nitrosopyrrolidine-3-carboxylateAqueous Acid (e.g., HCl)This compound

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (a compound containing a -C≡N functional group) is a classic method for the synthesis of carboxylic acids. This pathway, applied to the synthesis of this compound, would necessitate the preparation of the precursor, 1-nitroso-3-cyanopyrrolidine.

The synthesis of this nitrile precursor would likely begin with 3-cyanopyrrolidine. This starting material can then be N-nitrosated under standard conditions, for example, by using sodium nitrite in an acidic medium.

Once 1-nitroso-3-cyanopyrrolidine is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the carboxylate salt and ammonia. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified.

The choice between acidic and basic hydrolysis would depend on the stability of the N-nitroso group under the respective reaction conditions. The N-nitroso functionality can be sensitive to strong acids.

Reaction Scheme:

Preparation of Nitrile: Synthesis of 3-cyanopyrrolidine.

Nitrosation: N-nitrosation of 3-cyanopyrrolidine to yield 1-nitroso-3-cyanopyrrolidine.

Hydrolysis: Hydrolysis of the nitrile group to a carboxylic acid.

StepStarting MaterialReagentsIntermediate/Product
1(Appropriate pyrrolidine precursor)(Reagents for nitrile synthesis)3-Cyanopyrrolidine
23-CyanopyrrolidineSodium nitrite, Acid1-Nitroso-3-cyanopyrrolidine
3a (Acid Hydrolysis)1-Nitroso-3-cyanopyrrolidineH3O+, HeatThis compound
3b (Base Hydrolysis)1-Nitroso-3-cyanopyrrolidine1. NaOH, Heat; 2. H3O+This compound

Chemical Reactivity and Transformation Pathways of N Nitrosopyrrolidine 3 Carboxylic Acid

Reactions Involving the N-Nitroso Moiety

The N-nitroso group (–N=O) is the site of various redox reactions and can participate in the transfer of the nitroso group to other nucleophiles.

Reduction Pathways to Hydrazine (B178648) Derivatives

The reduction of N-nitrosamines is a well-established method for the synthesis of 1,1-disubstituted hydrazines. nih.gov This transformation involves the conversion of the nitroso group to an amino group, resulting in a hydrazine derivative. For 1-nitrosopyrrolidine-3-carboxylic acid, reduction would yield 1-hydrazinopyrrolidine-3-carboxylic acid. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. nih.gov Common methods include the use of zinc dust in acetic acid or catalytic hydrogenation. nih.gov

ReagentExpected ProductReference
Zinc/Acetic Acid1-Hydrazinopyrrolidine-3-carboxylic acid nih.gov
Lithium Aluminum Hydride (LAH)1-Hydrazinopyrrolidine-3-carboxylic acid nih.gov
Catalytic Hydrogenation (e.g., Pd/C)1-Hydrazinopyrrolidine-3-carboxylic acid nih.gov

This table presents expected outcomes based on the general reactivity of N-nitrosamines.

Oxidation Reactions, Including Nitramine Formation

N-Nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂). This conversion is typically achieved using strong oxidizing agents, such as peroxy acids like peroxytrifluoroacetic acid. nih.govacs.org The reaction involves the oxidation of the nitroso moiety. nih.gov In the case of this compound, this reaction would lead to the formation of 1-nitropyrrolidine-3-carboxylic acid.

Oxidizing AgentExpected ProductReference
Peroxytrifluoroacetic acid1-Nitropyrrolidine-3-carboxylic acid nih.govacs.org
Nitric acid/Ammonium (B1175870) persulfate1-Nitropyrrolidine-3-carboxylic acid acs.org

This table illustrates the expected transformation based on established oxidation methods for N-nitrosamines.

Transnitrosation Reactions with Other Amines

Transnitrosation is a process where the nitroso group of an N-nitrosamine is transferred to another amine. nih.gov This reaction is influenced by several factors, including the basicity of the acceptor amine and steric hindrance. nih.gov Alicyclic nitrosamines can act as transnitrosating agents. nih.gov For instance, nitrosopipecolic acid, a related cyclic N-nitroso amino acid, has been shown to nitrosate piperidine. nih.gov Therefore, this compound is expected to be capable of transferring its nitroso group to a suitable amine acceptor, particularly under acidic conditions which facilitate the reaction. nih.govlibretexts.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) is a versatile functional group that readily undergoes reactions such as esterification, amidation, and decarboxylation without necessarily affecting the N-nitroso group under controlled conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be converted to esters and amides through standard synthetic methods. Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (Fischer esterification). Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. cdnsciencepub.com

Amidation can be achieved by reacting the carboxylic acid with an amine, often requiring a coupling agent to form a more reactive acylating intermediate. nih.gov Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov These reactions would produce the corresponding ester or amide derivatives of this compound.

Esterification Example:

Reactants Conditions Product

Amidation Example:

Reactants Conditions Product

These tables provide illustrative examples of expected reactions based on general carboxylic acid chemistry.

Decarboxylation Pathways and Associated Conditions

The decarboxylation of N-nitroso amino acids, which involves the removal of the carboxyl group as carbon dioxide, has been studied, particularly for N-nitrosoproline. acs.orgccsnorway.com The stability of the α-carboxylic acid group in N-nitroso amino acids can be influenced by various factors. While simple heating of N-nitrosoproline does not typically lead to decarboxylation, oxidative decarboxylation can be achieved. acs.orgccsnorway.com For example, the use of lead tetraacetate can induce decarboxylation to form an N-nitrosoimminium ion. acs.org

Furthermore, photolytic conditions have been shown to cause a facile oxidative decarboxylation of N-nitroso α-amino acids. cdnsciencepub.comcdnsciencepub.com This photolability is attributed to an intramolecular association between the nitrosamino and carboxyl groups. cdnsciencepub.comcdnsciencepub.com It is plausible that this compound, a β-amino acid derivative in this context, might exhibit different stability towards decarboxylation compared to α-amino acid analogs. Studies on N-nitrosopipecolic acid (a β-amino acid) showed it was not photolabile under conditions that degraded N-nitroso α-amino acids. cdnsciencepub.comcdnsciencepub.com However, decarboxylation under in vitro digestion conditions has been observed for some N-nitroso amino acids. dtu.dk

ConditionPotential OutcomeReference
Oxidative (e.g., Lead tetraacetate)Decarboxylation to N-nitrosopyrrolidine acs.org
Photolytic (UV irradiation)Potentially stable, by analogy to N-nitrosonipecotinic acid cdnsciencepub.comcdnsciencepub.com

This table outlines potential decarboxylation behavior based on studies of related N-nitroso amino acids.

Intramolecular Cyclization and Rearrangement Processes

The potential for intramolecular cyclization and rearrangement in N-nitrosopyrrolidine-3-carboxylic acid is influenced by the proximity of the functional groups within the molecule. In general, N-nitrosamines can undergo photochemically induced rearrangements. acs.org For instance, under acidic conditions and UV irradiation, N-nitrosamines can generate aminium radicals, which can lead to a variety of intramolecular reactions. acs.org

While direct evidence for intramolecular cyclization of N-nitrosopyrrolidine-3-carboxylic acid is not prominent in the literature, related N-nitroso compounds are known to participate in such transformations. For example, the ene reaction is a known pathway for functionalized nitroso compounds. ucl.ac.uk Furthermore, the formation of secondary amine intramolecular cyclization byproducts from the carbocation intermediates of primary nitrosamine (B1359907) decay has been noted. ccsnorway.com The presence of the carboxylic acid group on the pyrrolidine (B122466) ring could potentially influence these pathways, either by participating in the reaction or by altering the electronic properties of the pyrrolidine ring.

Rearrangement reactions of N-nitrosamines have been documented, such as the Fischer-Hepp rearrangement for N-nitrosoanilines, which is an acid-catalyzed process. sci-hub.se However, this is more typical for aromatic nitrosamines. For aliphatic nitrosamines like N-nitrosopyrrolidine-3-carboxylic acid, rearrangements are less common under typical conditions. The relative stability of the N-nitroso moiety under mild conditions often prevents spontaneous rearrangement. acs.org

Stability Studies in Various Chemical Environments

The stability of N-nitrosopyrrolidine-3-carboxylic acid is a critical aspect of its chemical profile, with pH and temperature being key determining factors.

The stability of N-nitrosamines is significantly dependent on pH. Generally, N-nitrosamines are relatively stable in neutral or alkaline aqueous solutions but can undergo decomposition under acidic conditions. acs.orgnih.gov The acid-catalyzed decomposition can proceed through two primary pathways: denitrosation, which regenerates the parent amine, and deamination. rsc.org

For example, studies on N-nitroso-2-pyrrolidone, a related cyclic amide, have shown that its decomposition in mildly acidic solutions is subject to general acid catalysis. rsc.org The process involves a rate-limiting protonation of the amino nitrogen, followed by partitioning into denitrosation and deamination products. rsc.org

The stability of another N-nitroso compound, 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), was shown to be high at pH values from 7.4 to 9.0, with over 95% of the compound remaining after 4 hours at 37°C. nih.gov However, its stability decreased significantly at acidic pH values. nih.gov At pH 5.5, only 48% of the nitrosamine remained after the same incubation period, and below pH 5.5, less than 1% was detected. nih.gov The decomposition products were dependent on the pH. nih.gov

The quantum yield of decomposition by photolysis for N-nitrosodimethylamine (NDMA) is constant from pH 2 to 8, but drops sharply between pH 8 and 9. nih.gov This suggests that the stability of the excited state is pH-dependent. acs.org

Based on these findings for related compounds, it can be inferred that N-nitrosopyrrolidine-3-carboxylic acid is likely to be more stable at neutral to alkaline pH and will undergo accelerated decomposition, primarily through denitrosation, in acidic environments. The presence of the carboxylic acid group, with its own pKa, may modulate this pH-dependent stability.

Table 1: pH-Dependent Stability of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) at 37°C after 4 hours

pHRemaining N-NO-MeIQx (%)
> 9.0> 95
7.4> 95
5.548
< 5.5< 1

Data sourced from a study on a related N-nitroso compound. nih.gov

The thermal stability of N-nitrosamines can vary. While many N-nitrosamines are relatively stable at ambient temperatures, they can decompose upon heating. acs.org The thermal decomposition of carboxylic acids on copper surfaces has been shown to occur between approximately 500 and 650 K. rsc.org

In the context of N-nitrosopyrrolidine, which is the parent compound lacking the carboxylic acid group, it is recognized as a stable compound under normal conditions. osha.gov However, like other nitrosamines, it can be degraded by UV irradiation. sci-hub.se The presence of a carboxylic acid group, as in N-nitrosopyrrolidine-3-carboxylic acid, could potentially influence its thermal stability. For some amino acids, increasing the distance between the amine and carboxylate groups increases their resistance to thermal decarboxylation. ccsnorway.com

Formation Mechanisms of N Nitrosopyrrolidine 3 Carboxylic Acid in Environmental and Chemical Systems

Nitrosation Chemistry: Role of Nitrite (B80452) and Nitrogen Oxides (NOx)

The fundamental reaction for the formation of 1-nitrosopyrrolidine-3-carboxylic acid is the nitrosation of its secondary amine precursor, pyrrolidine-3-carboxylic acid. This reaction requires a nitrosating agent, which is typically derived from nitrite (NO₂⁻) or various nitrogen oxides (NOx). nih.govacs.org The core of the reaction involves an electrophilic attack on the nitrogen atom of the secondary amine. rsc.org

Under acidic conditions, nitrite is protonated to form nitrous acid (HONO). wikipedia.org This nitrous acid can then exist in equilibrium with more potent nitrosating agents, such as the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). researchgate.net The reaction is generally represented as: R₂NH + HONO → R₂N-NO + H₂O wikipedia.org In this specific case, R₂NH is pyrrolidine-3-carboxylic acid. The presence of these nitrosating species is a prerequisite for the formation of N-nitrosamines in both chemical and biological systems. acs.org

The rate and favorability of the nitrosation of pyrrolidine-3-carboxylic acid are dictated by key kinetic and thermodynamic parameters.

Kinetics: The nitrosation of secondary amines is characteristically an acid-catalyzed process. researchgate.net The reaction rate is highly dependent on pH, with optimal conditions typically found in acidic environments (around pH 3-4). researchgate.netacs.org This is because the concentration of the active nitrosating agent, dinitrogen trioxide (N₂O₃), which is formed from nitrous acid, is maximized in this pH range. The reaction kinetics are generally first order with respect to the concentration of the amine and first order with respect to the nitrosating agent. nih.gov Temperature also plays a crucial role, with increased temperatures generally accelerating the rate of nitrosation. nih.gov

Thermodynamics: Quantum chemical computations on analogous reactions involving secondary amines and nitrosating agents reveal negative free energy changes and relatively low activation energies. acs.org This indicates that the formation of N-nitrosamines is a thermodynamically favorable process. acs.org For example, the reactions of secondary amines with N₂O₃ have been shown to have activation energies of less than 18 kcal/mol, supporting the feasibility of these pathways. acs.org

FactorEffect on Reaction RateMechanism/Reason
pH Increases significantly under acidic conditions (optimal ~pH 3-4)Maximizes the formation of the potent nitrosating agent N₂O₃ from nitrous acid. researchgate.netacs.org
Temperature Increases with rising temperatureProvides the necessary activation energy for the reaction to proceed more quickly. nih.gov
Reactant Concentration Increases with higher concentrations of both the amine precursor and the nitrosating agentThe reaction is typically first order in both the amine and the nitrosating species. nih.gov

The formation of N-nitrosamines can be significantly accelerated in the presence of certain catalysts, which can enable the reaction to occur efficiently even outside of the optimal acidic pH range. acs.orgnih.gov

Carbonyl Compounds: Carbonyl compounds, particularly formaldehyde (B43269), have been identified as potent catalysts for nitrosamine (B1359907) formation, especially under neutral or basic conditions. acs.orgnih.gov The catalytic mechanism involves an initial reaction between the secondary amine (pyrrolidine-3-carboxylic acid) and the carbonyl compound to form a carbinolamine. This intermediate can then dehydrate to form a highly reactive iminium ion. acs.orgacs.org The iminium ion is readily attacked by nitrite, leading to the formation of the N-nitrosamine. acs.org This pathway is significant as it demonstrates that N-nitrosamine formation is not restricted to acidic environments. acs.org While formaldehyde shows a strong catalytic effect, other carbonyls like acetaldehyde (B116499) have a slight effect, and acetone (B3395972) and benzaldehyde (B42025) show little to no promotion of the reaction. nih.gov

Other Catalytic Species: Thiocyanate (B1210189) (SCN⁻) is another well-known and effective catalyst for nitrosation. nih.gov It is present in human saliva, with higher concentrations observed in smokers. nih.gov Thiocyanate reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a powerful nitrosating agent that can then react with the amine. Micelle-forming surfactants, such as those found in foods (lecithin) or the body (bile acids), can also accelerate the nitrosation of more hydrophobic amines by concentrating the reactants. nih.gov

CatalystMechanism of ActionSignificance
Carbonyl Compounds (e.g., Formaldehyde) Reacts with the secondary amine to form an iminium ion, which is then rapidly nitrosated. acs.orgacs.orgEnhances N-nitrosamine formation by factors of 5–152 at neutral pH, allowing the reaction to proceed efficiently outside of acidic conditions. acs.orgnih.gov
Thiocyanate (SCN⁻) Reacts with nitrous acid to form nitrosyl thiocyanate, a more potent nitrosating agent. nih.govParticularly relevant for in vivo formation in the stomach, as thiocyanate is present in saliva. nih.gov
Surfactants (Micelles) Concentrate hydrophobic amine precursors and nitrosating agents within micelles, increasing reaction rates. nih.govMay be important in complex matrices like food or within the digestive system. nih.gov

Precursor Identification and Source Characterization

The formation of this compound is fundamentally dependent on the availability of its specific precursor and a nitrosating agent.

The direct precursor for the synthesis of this compound is the secondary amine pyrrolidine-3-carboxylic acid , also known as β-proline. sigmaaldrich.comsigmaaldrich.com This compound contains a secondary amine group within a pyrrolidine (B122466) ring structure, making it susceptible to nitrosation.

Amino acids and their derivatives are widely recognized as a major class of N-nitrosamine precursors. nih.govwikipedia.org For example, the well-studied N-nitrosopyrrolidine (NPYR) is formed from the amino acid proline, which is structurally very similar to pyrrolidine-3-carboxylic acid. nih.govcapes.gov.br The presence of the carboxylic acid group on the pyrrolidine ring is a defining structural feature of this particular precursor. nih.gov

The precursors for this compound can be found in nature. Pyrrolidine-3-carboxylic acid and structurally related compounds are part of a diverse group of amino acid-derived secondary metabolites found in numerous plant species. nih.govnih.gov

These compounds can be found in pyrrolizidine (B1209537) alkaloids, which are produced by an estimated 3% of the world's flowering plants, notably in families such as Asteraceae (the daisy family), Boraginaceae (the borage family), and Fabaceae (the legume family). nih.gov Necic acids, which are carboxylic acid components of these alkaloids, are derived from amino acids like L-valine, L-isoleucine, and L-threonine. nih.gov The widespread distribution of these plants means that the amine precursors for nitrosamine formation can be naturally present in the environment, as well as in herbal products, honey, and pollen that may enter the human diet. nih.gov

Formation under Specific Environmental Conditions

The convergence of precursors like pyrrolidine-3-carboxylic acid and nitrosating agents under specific conditions can lead to the formation of this compound.

In Foods: The high temperatures associated with cooking, particularly frying, can promote the formation of N-nitrosamines. capes.gov.br If a food product contains both the amino acid precursor (e.g., from protein) and nitrite, which is often added to cured meats as a preservative, the conditions are suitable for nitrosation. wikipedia.org For example, studies on fried bacon have demonstrated the formation of N-nitrosopyrrolidine from its precursor, proline. capes.gov.br

In Water Treatment: N-nitrosamines are known contaminants that can form during water disinfection processes. acs.org Chloramination, in particular, has been identified as a significant pathway. The amine precursors can originate from naturally occurring dissolved organic matter in the water source. acs.org The reaction of these amines with chloramine (B81541) or other species can lead to N-nitrosamine formation.

In Biological Systems: The highly acidic environment of the human stomach (pH 1-3) provides ideal conditions for acid-catalyzed nitrosation. wikipedia.org Ingested dietary nitrite (from vegetables or cured meats) can react with amine precursors present in food or endogenous sources to form N-nitrosamines in vivo. wikipedia.org

In Indoor Environments: Heterogeneous reactions occurring on surfaces are another potential route for N-nitrosamine formation. Gaseous nitrous acid (HONO), a common indoor air pollutant, can react with organic amines that have settled on indoor surfaces, leading to the production of N-nitrosamines. acs.org

Aqueous Phase Formation (e.g., Disinfection Byproducts)

The formation of N-nitrosamines as disinfection byproducts (DBPs) in drinking water is a significant concern for public health. nih.govepa.gov These compounds are not typically present in raw water sources but are formed when disinfectants react with organic matter containing nitrogen. epa.gov The precursor for this compound is the secondary amine, pyrrolidine-3-carboxylic acid. Should this precursor be present in water, it can undergo N-nitrosation.

The primary nitrosating agents in water treatment are derived from the disinfectants themselves. Chloramination, the use of chloramines (a combination of chlorine and ammonia), is strongly associated with the formation of N-nitrosamines. nih.gov Dichloramine, an intermediate in chloramine chemistry, is a key nitrosating agent. Ozonation, another disinfection method, can also promote the formation of N-nitrosamines by oxidizing organic nitrogen precursors. nih.gov

The general mechanism for N-nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent, such as the nitrosonium ion (NO+), which can be generated from nitrous acid in acidic conditions. sci-hub.se The reaction conditions, particularly pH, play a crucial role. The presence of the carboxylic acid group in the pyrrolidine ring of the precursor may influence the reaction by affecting the local pH, which can catalyze the formation process. acs.org

Table 1: Disinfectants and their Role in N-Nitrosamine Formation

Disinfectant Role in N-Nitrosamine Formation Key Precursors/Intermediates Reference
Chloramines A major contributor to N-nitrosamine formation in drinking water. Dichloramine, secondary amines. nih.gov
Ozone Can promote the formation of N-nitrosamines. Oxidized organic nitrogen compounds. nih.gov

| Chlorine | Generally forms lower levels of N-nitrosamines compared to chloramines. | Reacts with natural organic matter. | epa.gov |

Research has shown that while reverse osmosis can reject N-nitrosamines to some extent, UV-based advanced oxidation processes are effective in eliminating them from treated water. nih.gov

Gas Phase Reactions and Atmospheric Significance

While less studied than aqueous formation, the potential for gas-phase formation of N-nitrosamines exists, particularly in polluted atmospheric environments. The nitrate (B79036) radical (NO₃) is a significant nighttime oxidant in the troposphere and is known to react with a variety of organic compounds. nist.gov

The formation of this compound in the gas phase would likely involve the reaction of its precursor, pyrrolidine-3-carboxylic acid, with atmospheric nitrogen oxides (NOx). If pyrrolidine-3-carboxylic acid becomes airborne, it could react with NO₃ radicals. Theoretical studies on the reaction of other organic molecules with NO₃ show that the reaction can proceed through addition or hydrogen abstraction pathways, leading to a variety of products. nih.gov The abstraction of the hydrogen atom from the amine group of pyrrolidine-3-carboxylic acid by an NO₃ radical could be a potential initial step, followed by reaction with nitric oxide (NO) or other nitrogen species to form the N-nitroso group.

However, specific kinetic and mechanistic data for the gas-phase reactions of pyrrolidine-3-carboxylic acid are not extensively documented in the available literature. The atmospheric significance of this compound is therefore difficult to quantify but would depend on the atmospheric concentration of its precursors and the efficiency of the gas-phase formation pathways. nist.gov

Computational and Mechanistic Modeling of Formation Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, including the formation of N-nitrosamines. These models can be used to calculate reaction energy barriers, identify transition states, and predict the most likely formation pathways.

For gas-phase reactions, theoretical studies have been used to model the reaction of organic compounds with NO₃ radicals. nih.gov These studies often employ quantum chemical calculations to map out the potential energy surface of the reaction, identifying intermediate complexes and the various product channels. nih.gov Such models can determine rate constants and their temperature dependence, which are crucial for assessing the atmospheric impact of these reactions. nih.gov

In the context of aqueous formation, mechanistic modeling can help elucidate the role of different nitrosating agents and the influence of reaction conditions like pH. For instance, modeling could clarify the specific roles of various chloramine species or the catalytic effect of other compounds, such as aldehydes and their corresponding carboxylic acids which may be present as impurities. acs.org

While general computational studies on N-nitrosamine formation exist, specific modeling of the formation pathways for this compound is not widely reported. Future computational work could focus on the specific reactivity of the pyrrolidine-3-carboxylic acid precursor with various nitrosating agents in both aqueous and gas phases to provide a more detailed understanding of its formation.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetic acid
Ammonia
Chloramine
Chlorine
Dichloramine
Nitric oxide
Nitrate radical
Nitrous acid
N-nitrosamines
Ozone

Biochemical Transformations and Molecular Mechanisms of N Nitrosopyrrolidine 3 Carboxylic Acid

Enzymatic Metabolism via α-Hydroxylation and Alternative Routes

Pathways of Metabolic Activation and Deactivation

The principal pathway for the metabolic activation of cyclic nitrosamines, such as the parent compound N-nitrosopyrrolidine (NPYR), is the hydroxylation of the carbon atom immediately adjacent (in the α-position) to the N-nitroso group. acs.orgnih.gov This reaction creates an unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov This intermediate undergoes spontaneous, non-enzymatic decomposition to form a reactive electrophilic species, a diazonium ion, which is capable of alkylating cellular macromolecules. nih.govoup.com The formation of this reactive intermediate is considered the key toxification or activation step. acs.orgnih.gov

Conversely, metabolic deactivation pathways compete with α-hydroxylation. These can include hydroxylation at other positions on the pyrrolidine (B122466) ring (e.g., β- or γ-hydroxylation) or other transformations that lead to more easily excretable, less reactive metabolites. nih.gov For NPYR, metabolism can lead to the formation of compounds like γ-hydroxybutyrate and succinic semialdehyde, which can enter normal cellular metabolic pools and be further oxidized to CO2. nih.govnih.gov Hydrolysis, which involves the cleavage of the molecule, also serves as a detoxification route. nih.gov The balance between these activation and deactivation pathways ultimately determines the compound's potential to cause harm.

Steric and Electronic Effects of the Carboxylic Acid Group on Metabolism

The presence of a carboxylic acid (-COOH) group at the 3-position (β-position) of the pyrrolidine ring is predicted to have a significant influence on the metabolism of 1-nitrosopyrrolidine-3-carboxylic acid. Computational studies have confirmed the deactivating effect of a carboxylic acid group on the crucial α-hydroxylation step. nih.gov

Electronic Effects: The carboxylic acid group is an electron-withdrawing group. Its presence reduces the electron density on the adjacent α-carbon atoms. This electronic "pull" makes the α-carbons less susceptible to the oxidative attack by cytochrome P450 enzymes, thereby decreasing the rate and likelihood of α-hydroxylation, the primary activation step. nih.govnih.gov

Steric Effects: While the 3-position is not directly at the site of enzymatic attack (the α-positions are C2 and C5), the bulk of the carboxylic acid group can influence how the molecule orients itself within the active site of metabolic enzymes. This steric hindrance may further disfavor the optimal positioning required for efficient α-hydroxylation. nih.govnih.gov

Role of Specific Enzyme Systems (e.g., Cytochrome P450)

The enzymatic metabolism of N-nitrosamines is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. acs.orgnih.govnih.gov Extensive research has identified specific CYP isozymes responsible for the activation of various nitrosamines.

For cyclic nitrosamines like NPYR, members of the CYP2A subfamily are considered important catalysts for α-hydroxylation. acs.orgacs.org Studies comparing the activity of human CYP2A6 and CYP2A13, along with rat and mouse orthologs, have demonstrated their ability to metabolize NPYR. acs.orgacs.org Additionally, CYP2E1 is a major enzyme involved in the metabolic activation of many short-chain and tobacco-related nitrosamines. oup.comnih.govoup.com While some studies suggest CYP2E1 plays a role, others have found that inducers and inhibitors of CYP enzymes had little effect on NPYR activation, indicating that other enzyme systems, such as microsomal amine oxidases, might also be involved. documentsdelivered.com

The table below summarizes the key enzyme families implicated in the metabolism of related nitrosamines.

Enzyme FamilySpecific Isozyme(s)Role in Nitrosamine (B1359907) MetabolismReferences
Cytochrome P450 2ACYP2A6, CYP2A13, CYP2A3Catalyze α-hydroxylation of cyclic nitrosamines like NNN and NPYR. nih.gov, acs.org, acs.org
Cytochrome P450 2E1CYP2E1Major catalyst for the activation of NDMA and other short-chain nitrosamines. nih.gov, oup.com, oup.com
Cytochrome P450 3ACYP3A4Minor or no extensive involvement in the activation of many common nitrosamines. nih.gov, oup.com
Cytochrome P450 2D6CYP2D6Minor or no extensive involvement in the activation of many common nitrosamines. nih.gov, oup.com

Non-Enzymatic Biochemical Transformations

Following the initial enzymatic α-hydroxylation, the resulting α-hydroxy-N-nitrosopyrrolidine is chemically unstable. nih.gov It undergoes a spontaneous (non-enzymatic) ring-opening to yield a reactive intermediate, believed to be a 4-oxobutyl diazohydroxide or a related diazonium ion. acs.orgnih.gov This decomposition is a critical step in the toxification pathway, as it is this electrophilic species that ultimately reacts with nucleophilic sites on biological macromolecules. Direct evidence for this process comes from studies using stable precursors that generate the unstable α-hydroxylated intermediate in solution. nih.gov The major decomposition product observed in these experiments is 2-hydroxytetrahydrofuran, which is also detected in microsomal incubations with NPYR. nih.govnih.gov

Interactions with Biological Macromolecules (e.g., DNA)

The ultimate mechanism of toxicity for many nitrosamines involves the covalent binding of their reactive metabolites to cellular macromolecules, most importantly DNA. nih.gov The electrophilic diazonium ion generated from the metabolic activation of NPYR can alkylate DNA bases, forming DNA adducts. nih.gov

The formation of these adducts can lead to mutations during DNA replication if not repaired, representing a key initiating event in chemical carcinogenesis. For the parent compound NPYR, several DNA adducts have been structurally characterized. A major adduct found in the liver DNA of NPYR-treated rats is an exocyclic guanine (B1146940) adduct, identified as 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4[3H]-one. documentsdelivered.comnih.gov This adduct is formed from the reaction of the 4-oxobutylating agent with the N7 and O6 positions of guanine. nih.gov Other adducts, such as those derived from crotonaldehyde (B89634) (a product of NPYR metabolism), have also been identified in vitro. nih.govacs.org

Given the deactivating effect of the 3-carboxylic acid group on the initial α-hydroxylation of this compound, the rate and extent of DNA adduct formation are expected to be significantly lower compared to the parent compound, NPYR.

Adduct TypeParent CompoundDescriptionReferences
Exocyclic Guanine AdductN-Nitrosopyrrolidine (NPYR)Formed by the addition of the reactive metabolite to the N7 and O6 positions of guanine. Identified as 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4[3H]-one. documentsdelivered.com, nih.gov
1,N2-propanodeoxyguanosineN-Nitrosopyrrolidine (NPYR)Exocyclic adducts produced in vitro from the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA. nih.gov
Tetrahydrofuranyl (THF) AdductsN-Nitrosopyrrolidine (NPYR)Adducts such as O2-(tetrahydrofuran-2-yl)thymidine (O2-THF-Thd) are formed in rat hepatic DNA. nih.gov

Theoretical Prediction of Biochemical Reactivity and Pathways

In the absence of extensive experimental data for every nitrosamine, computational and theoretical models have become invaluable tools for predicting biochemical reactivity and potential toxicity. acs.org Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship ((Q)SAR) modeling are used to assess the likelihood of metabolic activation. nih.govnih.govscispace.com

These in silico approaches model the key steps in the activation pathway, including α-hydroxylation, to compute reaction energies and activation barriers. nih.govacs.org The models consider how individual steric and electronic factors of substituents on the nitrosamine structure influence the rate-determining steps that lead to the formation of the ultimate reactive carbenium/diazonium ions. nih.govscispace.com

For this compound, such theoretical approaches are critical. A computational study specifically highlighted the deactivating effect of a carboxylic acid group on α-carbon hydroxylation, predicting a lower potential for metabolic activation compared to its unsubstituted counterpart. nih.gov These predictive models are increasingly used by regulatory bodies and researchers to prioritize testing and conduct risk assessments for novel or uncharacterized nitrosamine compounds. nih.govacs.org

Analytical Methodologies for the Detection and Quantification of N Nitrosopyrrolidine 3 Carboxylic Acid

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in the analytical process, aimed at isolating and concentrating the target analyte from complex sample matrices. thermofisher.com This process significantly impacts the accuracy and reliability of the final results. thermofisher.com For N-nitrosamines, including 1-nitrosopyrrolidine-3-carboxylic acid, various extraction techniques are employed to remove interfering substances and enrich the analyte for subsequent analysis.

Solvent Extraction Optimization

Solvent extraction is a fundamental technique for isolating compounds based on their differential solubility in two immiscible liquid phases. The choice of solvent is critical and depends on the physicochemical properties of the target analyte and the sample matrix. For N-nitrosamines, which can be volatile or non-volatile, solvents like dichloromethane (B109758) and methanol (B129727) are commonly used. pmda.go.jposha.gov The efficiency of the extraction can be enhanced by optimizing parameters such as pH and the use of extraction enhancers. For instance, the recovery of carboxylic acids from aqueous solutions can be achieved through liquid-liquid extraction using an amine-based organic extractant. google.com

Automated sample preparation workflows can significantly improve the efficiency and reproducibility of solvent extraction. thermofisher.com These systems can perform the entire extraction procedure, including reagent dispensing, vortex mixing for efficient extraction, and centrifugation to separate the organic phase containing the analytes from the aqueous matrix. thermofisher.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration. mdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle a wide range of sample matrices. mdpi.com

Various SPE sorbents are available, and the selection depends on the properties of the analyte and the matrix. For the analysis of N-nitrosamines, strong cation-exchange functionalized polymeric sorbents have been successfully used. bohrium.com Innovative SPE materials, such as water-wettable polymeric sorbents, simplify the extraction procedure by eliminating the need for conditioning and equilibration steps. mdpi.com Magnetic solid-phase extraction (MSPE) is another advanced approach that utilizes magnetic nanoparticles as the adsorbent, allowing for easy and rapid separation of the analyte from the sample solution. cabidigitallibrary.org

A typical SPE protocol for the extraction of a carboxylic acid metabolite from a biological fluid like urine involves several steps:

Conditioning the SPE cartridge: The cartridge is washed with a solvent to activate the sorbent.

Sample Loading: The pre-treated sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a specific solvent to remove interfering substances.

Elution: The analyte is desorbed from the sorbent using a small volume of an appropriate elution solvent. nih.gov

Table 1: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Solvent Extraction Partitioning of a compound between two immiscible liquids. Simple, widely applicable. Can be time-consuming, may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution. High recovery, high concentration factor, cleaner extracts. Can be more expensive than solvent extraction, requires method development.
Magnetic Solid-Phase Extraction (MSPE) Use of magnetic nanoparticles as the adsorbent for easy separation. Fast, efficient, and can be automated. Cost of magnetic nanoparticles can be high.

Chromatographic Separation Techniques

Chromatography is an essential tool for separating complex mixtures into their individual components. For the analysis of this compound and other N-nitrosamines, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound. nih.govnih.gov The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.

Modern HPLC methods, particularly those coupled with high-resolution mass spectrometry (LC-HRMS), offer high selectivity and sensitivity for the detection and quantification of N-nitrosamines at very low concentrations. fda.gov These methods can differentiate nitrosamine (B1359907) impurities from other components in the sample matrix, ensuring reliable results. fda.gov The use of mixed-mode columns, such as those with both reversed-phase and ion-exchange properties, can further enhance the separation of polar compounds. helixchrom.com For carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can improve their chromatographic behavior and detection sensitivity. nih.govresearchgate.net

A study on the determination of N-nitroso compounds utilized HPLC with a post-column reaction system coupled to a thermal energy analyzer (TEA), a selective detector for N-nitroso compounds. nih.gov This setup allowed for the use of aqueous mobile phases and achieved linearity over a wide concentration range. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. osha.gov While this compound itself is non-volatile, it can be analyzed by GC after conversion to a more volatile derivative. documentsdelivered.com Derivatization is a common strategy to improve the volatility and thermal stability of polar compounds, making them amenable to GC analysis. colostate.edu

For instance, carboxylic acids can be converted to their methyl esters using reagents like diazomethane (B1218177). colostate.edu The resulting volatile derivatives can then be separated on a GC column and detected by a suitable detector. The most commonly used GC column packing for volatile N-nitrosamines is 10% Carbowax 20M with 2% KOH on an acid-washed Chromosorb W support. osha.gov

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the confirmation and quantification of N-nitrosamines. nih.gov The mass spectrometer provides structural information, which aids in the unequivocal identification of the analytes. nih.gov

Table 2: Chromatographic Techniques for N-Nitrosamine Analysis

Technique Principle Analytes Derivatization
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. Non-volatile and thermally labile compounds. May be used to enhance detection. nih.govresearchgate.net
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Volatile and thermally stable compounds. Often required for non-volatile compounds like carboxylic acids. documentsdelivered.comcolostate.edu

Advanced Detection and Characterization Methods

The detection and characterization of this compound at trace levels require highly sensitive and selective detection methods. Mass spectrometry (MS) is the most widely used technique for this purpose, often coupled with chromatographic systems.

High-resolution mass spectrometry (HRMS) provides high selectivity, which is crucial for differentiating nitrosamine impurities from other matrix components. fda.gov This is particularly important in complex samples where interferences can lead to false-positive results. gcms.cz Liquid chromatography-high resolution mass spectrometry (LC-HRMS) methods have been developed for the simultaneous detection and quantification of multiple nitrosamine impurities in various products. fda.gov

Tandem mass spectrometry (MS/MS) is another powerful technique that enhances selectivity and sensitivity. gcms.cz In MS/MS, a specific ion of the target analyte is selected and fragmented, and the resulting fragment ions are then detected. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the limit of detection. gcms.cz Both LC-MS/MS and GC-MS/MS methods are extensively used for the analysis of N-nitrosamines. nih.gov

Other detection methods include the Thermal Energy Analyzer (TEA), which is highly selective for N-nitroso compounds, and chemiluminescence detection. nih.govnih.gov A highly sensitive method for the determination of N-nitrosamines has been developed using HPLC with online UV irradiation and luminol (B1675438) chemiluminescence detection. nih.gov

Mass Spectrometry (MS, GC-MS, LC-MS/MS, HRMS) for Identification and Quantification

Mass spectrometry is a cornerstone technique for the analysis of N-nitrosamines, providing both the sensitivity and specificity required for their unambiguous identification and quantification. osti.gov Depending on the volatility and thermal stability of the specific nitrosamine, different chromatographic systems are coupled with the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary approach for analyzing volatile nitrosamines. basciences.com However, for non-volatile compounds like NPYR-3-COOH, direct GC-MS analysis is challenging due to its low volatility and thermal lability. The carboxylic acid group makes the molecule polar and prone to decomposition at the high temperatures used in GC inlets. restek.com Therefore, derivatization is typically required to convert NPYR-3-COOH into a more volatile and thermally stable form prior to GC-MS analysis. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable and widely used method for the analysis of non-volatile nitrosamines such as NPYR-3-COOH. basciences.comnih.gov This technique separates compounds in the liquid phase at ambient or slightly elevated temperatures, avoiding thermal degradation. nih.gov The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In MS/MS, a specific parent ion corresponding to the molecule of interest is selected, fragmented, and then a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and allows for detection at very low levels. mdpi.com For NPYR-3-COOH, electrospray ionization (ESI) in either positive or negative mode would be employed, depending on which provides a better signal for the derivatized or underivatized molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), offers an alternative and powerful approach. rsc.orgnih.gov Instead of monitoring specific fragmentation pathways like in MS/MS, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy. rsc.org This allows for the determination of the elemental composition of the detected molecule, providing a high degree of confidence in its identification without the need for a reference standard of the specific fragmentation pattern. nih.gov This is particularly useful in "suspect" or "non-targeted" screening for a wide range of nitrosamines in a single analysis. nih.gov For NPYR-3-COOH, LC-HRMS can provide unambiguous confirmation of its presence by matching the accurate mass measurement to its calculated exact mass. nih.govrsc.org

Table 1: Comparison of Mass Spectrometry Techniques for N-nitrosopyrrolidine-3-carboxylic Acid Analysis

Technique Principle Applicability to NPYR-3-COOH Advantages Limitations
GC-MS Separates volatile compounds in the gas phase followed by mass analysis.Indirect; requires derivatization to increase volatility. restek.comHigh chromatographic resolution for volatile compounds.Not suitable for direct analysis of non-volatile/thermally labile compounds. restek.com
LC-MS/MS Separates compounds in the liquid phase followed by tandem mass analysis (MRM). mdpi.comDirect; highly suitable method. basciences.comnih.govHigh sensitivity and selectivity; minimizes matrix effects; ideal for non-volatile compounds. mdpi.comthermofisher.comRequires method development for specific parent/fragment ion transitions.
LC-HRMS Separates compounds in the liquid phase followed by high-accuracy mass measurement. rsc.orgDirect; excellent for confirmation. nih.govnih.govUnambiguous identification based on exact mass; allows for non-targeted screening. rsc.orgnih.govHigher instrument cost; data processing can be more complex.

Chemiluminescence Detection (Thermal Energy Analyzer, TEA)

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. chromatographytoday.comnih.gov Its operation is based on the specific chemiluminescent reaction of the nitrosyl radical (•NO), which is unique to the N-nitroso functional group. labcompare.com

The analytical process involves the following steps:

Pyrolysis: The sample, typically after separation by gas chromatography, enters a high-temperature pyrolysis chamber (around 500°C). labcompare.comusp.org At this temperature, the relatively weak N-NO bond is selectively cleaved, releasing a nitrosyl radical (•NO). labcompare.com

Reaction with Ozone: The liberated •NO radical is then reacted with ozone (O₃) under vacuum. usp.org This reaction produces electronically excited nitrogen dioxide (NO₂*).

Chemiluminescence: The excited NO₂* rapidly decays to its ground state, emitting a photon of light in the near-infrared region (above 600 nm). labcompare.com

Detection: This emitted light is detected by a sensitive photomultiplier tube. The intensity of the light is directly proportional to the amount of the N-nitroso compound present in the sample. usp.org

The key advantage of the TEA is its exceptional selectivity for the nitroso group, which results in minimal interference from other nitrogen-containing compounds in the sample matrix. labcompare.comusp.org While most commonly interfaced with a gas chromatograph (GC-TEA), making it ideal for volatile nitrosamines, it can also be used for the analysis of total N-nitroso content in a sample without prior separation. usp.orgfilab.fr For non-volatile species like NPYR-3-COOH, analysis would require derivatization to a volatile form to be compatible with GC-TEA.

Table 2: Principle of Thermal Energy Analyzer (TEA) Detection

Step Process Description
1Pyrolysis The N-NO bond is thermally cleaved, releasing a nitrosyl radical (•NO). labcompare.com
2Ozone Reaction •NO + O₃ → NO₂* + O₂
3Chemiluminescence NO₂* → NO₂ + hν (light)
4Detection A photomultiplier tube measures the emitted light, which is proportional to the nitrosamine concentration. usp.org

Derivatization Strategies for Enhanced Sensitivity (e.g., Methylation, Isotope Labeling)

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical method. libretexts.org For a polar, non-volatile compound like NPYR-3-COOH, derivatization is crucial for GC-based analysis and can also be used to enhance sensitivity and chromatographic performance in LC-MS. nih.gov

Methylation (Esterification): One of the most common derivatization strategies for carboxylic acids is esterification, which converts the polar carboxylic acid group (-COOH) into a less polar, more volatile ester. colostate.edu Methylation, the formation of a methyl ester, is frequently used. colostate.edu Reagents such as diazomethane or BF₃-methanol can be used to convert NPYR-3-COOH to N-nitrosopyrrolidine-3-carboxylic acid methyl ester. libretexts.org This derivative is significantly more volatile and thermally stable, making it amenable to analysis by GC-MS or GC-TEA. colostate.edu This process improves peak shape and reduces the likelihood of thermal degradation during analysis. libretexts.org

Isotope Labeling: Isotope labeling is a powerful technique used to create internal standards for quantitative analysis by mass spectrometry. wikipedia.org An internal standard is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O). wikipedia.orgsigmaaldrich.com For NPYR-3-COOH, an isotopically labeled analog (e.g., N-nitrosopyrrolidine-3-carboxylic acid-d₄) can be synthesized and added to a sample at a known concentration before extraction and analysis.

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix (e.g., ion suppression in ESI-MS). nih.gov By measuring the ratio of the MS signal of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and instrument response. nih.govsigmaaldrich.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. nih.gov

Table 3: Derivatization and Labeling Strategies for N-nitrosopyrrolidine-3-carboxylic Acid

Strategy Purpose Reagent/Method Example Effect on NPYR-3-COOH Analytical Technique
Methylation Increase volatility and thermal stability; improve peak shape. libretexts.orgcolostate.eduDiazomethane, BF₃-MethanolConverts -COOH to -COOCH₃ (methyl ester). libretexts.orgGC-MS, GC-TEA
Isotope Labeling Create an ideal internal standard for accurate quantification. wikipedia.orgSynthesis using precursors with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). sigmaaldrich.comProduces a molecule with a higher mass but identical chemical behavior.LC-MS/MS, LC-HRMS
Amidation Improve chromatographic retention and ionization efficiency. nih.govEDC/amine reagentsConverts -COOH to a specific amide derivative. nih.govLC-MS/MS

Degradation Pathways and Environmental Fate of N Nitrosopyrrolidine 3 Carboxylic Acid

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a key process that breaks down chemical compounds through the action of light. For N-nitrosamines, this process is a critical pathway for their removal from sunlit surface waters.

The photodegradation of a molecule is initiated by the absorption of light at specific wavelengths, corresponding to its electronic transitions. N-nitrosamines, including NPYR, exhibit a weak absorption band around 330-340 nm, which is attributed to an n→π* electronic transition of the N-N=O chromophore. oak.go.kr A much stronger absorption band is typically observed in the UV-C region (around 230 nm). oak.go.kr The photolytic cleavage of the N-NO bond is a primary degradation pathway upon absorption of UV light. oak.go.kr

Several environmental factors can influence the rate of photolysis of N-nitrosamines in aquatic systems.

pH: The pH of the water can significantly affect photodegradation rates, primarily due to the acid-base chemistry of the target compound. For 1-nitrosopyrrolidine-3-carboxylic acid, the carboxylic acid group (with a pKa typically in the range of 3-5) will exist predominantly in its protonated form at acidic pH and in its deprotonated (anionic) form at neutral and alkaline pH. This change in speciation can alter the molecule's light absorption characteristics and its susceptibility to photolytic attack. nih.gov Studies on NPYR have shown that a lower pH can be a favorable condition for its photolytic degradation. oak.go.kr For other organic compounds containing carboxylic acid groups, pH has been shown to have a direct impact on the photodegradation reaction rate, with changes in pH affecting the molecular and anionic species and, consequently, the photolytic efficiency. nih.govnih.gov

Presence of Other Substances: The presence of other substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036), can also influence photolysis kinetics. DOM can act as a photosensitizer, producing reactive species like hydroxyl radicals that can enhance degradation. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis. Nitrate can be photolyzed to form hydroxyl radicals, which can also contribute to the degradation of the nitrosamine (B1359907).

Interactive Data Table: Influence of pH on Photodegradation Rate Constants of N-Nitrosamines

CompoundpHPhotodegradation Rate Constant (L/W-min)Reference
N-nitrosodibutylamine (NDBA)23.26 x 10⁻² oak.go.kr
N-nitrosodibutylamine (NDBA)105.08 x 10⁻³ oak.go.kr
N-nitrosopyrrolidine (NPYR)21.14 x 10⁻² oak.go.kr
N-nitrosopyrrolidine (NPYR)102.80 x 10⁻³ oak.go.kr

This table demonstrates the trend of decreasing photodegradation rate constants with increasing pH for related N-nitrosamines, suggesting a similar trend could be expected for this compound.

Chemical Degradation in Aquatic and Terrestrial Systems

Chemical degradation processes, including hydrolysis and oxidation, play a significant role in the fate of organic contaminants in the environment.

Hydrolysis is the cleavage of chemical bonds by the addition of water. In the case of this compound, two main sites are susceptible to hydrolysis: the N-nitroso bond and the carboxylic acid group (though the latter is generally stable). The N-nitroso bond in N-nitrosamines is generally stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions, denitrosation can occur. The carboxylic acid group itself is generally resistant to hydrolysis. While specific studies on the hydrolytic stability of this compound are lacking, the stability of the parent compound, NPYR, suggests that hydrolysis is not a major degradation pathway under typical environmental conditions.

Oxidative degradation by reactive species present in the environment is a major transformation pathway for many organic pollutants.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive oxidants that can be generated in aquatic environments through various processes, including the photolysis of nitrate and dissolved organic matter. Advanced oxidation processes (AOPs), such as UV/H₂O₂ and ozonation, are water treatment technologies that are designed to generate high concentrations of hydroxyl radicals to degrade recalcitrant organic compounds. researchgate.net Studies on NPYR have shown that it reacts rapidly with hydroxyl radicals. researchgate.net The presence of the carboxylic acid group in this compound is expected to influence the reaction kinetics with hydroxyl radicals. The deprotonated carboxylate group can be more susceptible to oxidation than the protonated form. mdpi.com The reaction of hydroxyl radicals with the pyrrolidine (B122466) ring can lead to hydrogen abstraction, followed by a series of reactions that can ultimately lead to the cleavage of the ring and the formation of smaller organic acids and inorganic nitrogen species. nih.gov

Ozone (O₃): Ozone is a strong oxidant used in water treatment. While direct reaction of ozone with N-nitrosamines is generally slow, ozonation in combination with UV light (O₃/UV) can be very effective due to the generation of hydroxyl radicals. researchgate.net In a study on NPYR, the combination of ozone and UV resulted in 99% degradation within one minute at neutral pH. researchgate.net

Interactive Data Table: Reaction Rate Constants of Related Compounds with Hydroxyl Radicals

CompoundRate Constant (M⁻¹s⁻¹)Reference
N-nitrosodimethylamine (NDMA)2.5 x 10⁸ nih.gov
2,2,6,6-tetramethylpiperidine-N-oxyl (a nitroxide radical)4.5 x 10⁹ researchgate.net
4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl-H (a hydroxylamine)1.0 x 10⁹ researchgate.net

This table provides context for the likely high reactivity of this compound with hydroxyl radicals.

Biological Degradation and Bioremediation Potential

Biological degradation by microorganisms is a crucial process for the natural attenuation of organic contaminants in soil and water.

The biodegradation of N-nitrosamines has been observed in various environments. A study on the degradation of N-nitrosamines by intestinal bacteria demonstrated that N-nitrosopyrrolidine could be degraded, with the primary metabolites being the parent amine (pyrrolidine) and nitrite (B80452). nih.govnih.gov This suggests that microbial populations in anaerobic environments, such as sediments and certain wastewater treatment systems, could potentially degrade this compound.

The presence of the carboxylic acid group may influence the biodegradability of the molecule. Carboxylic acids are common intermediates in microbial metabolism, and many microorganisms possess the enzymatic machinery to utilize them as a carbon and energy source. frontiersin.orgnih.gov The degradation of the pyrrolidine ring structure is also a known microbial process. For instance, bacteria have been identified that can degrade N-methyl-2-pyrrolidone, a related heterocyclic compound. researchgate.net

The initial steps in the biodegradation of this compound could involve denitrosation to form pyrrolidine-3-carboxylic acid, followed by the degradation of the pyrrolidine ring. Enzymes such as nitrilases and amidases are known to be involved in the breakdown of nitrogen-containing compounds. frontiersin.org The potential for bioremediation of sites contaminated with this compound would depend on the presence of microbial communities with the appropriate metabolic capabilities and favorable environmental conditions (e.g., presence of electron acceptors, nutrients, and suitable pH). Further research is needed to isolate and characterize microorganisms capable of degrading this compound and to evaluate the feasibility of using them in bioremediation strategies.

Microbial Degradation Pathways of Nitrosamines

The microbial degradation of N-nitrosamines is a key process in their environmental removal. While specific studies on this compound are limited, the degradation pathways can be inferred from research on other nitrosamines and related compounds. The presence of the carboxylic acid group is expected to influence the compound's bioavailability and degradation mechanism.

Microorganisms have been shown to degrade various nitrosamines, often initiating the process through enzymatic attack. For many N-nitrosamines, the initial step in metabolic activation involves α-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases. nih.govacs.org This process leads to the formation of an unstable intermediate that can subsequently break down, releasing the nitroso group and ultimately leading to the mineralization of the parent compound.

In the context of this compound, the carboxylic acid functional group may affect its uptake and metabolism by microbial cells. Carboxylic acids can be deprotonated at physiological pH, which might hinder their passage across cell membranes. nih.gov However, many soil and water microorganisms possess specific transport systems for carboxylic acids and can utilize them as carbon and energy sources. frontiersin.org

The degradation of the pyrrolidine ring itself, once the nitroso group is removed, would likely proceed through pathways common for the breakdown of cyclic amino acids. This could involve ring cleavage and subsequent metabolism of the resulting aliphatic amine.

It is also plausible that some microorganisms could directly denitrosate the molecule, removing the -NO group as the initial step, although this is a less commonly reported pathway for N-nitrosamines compared to α-hydroxylation.

Enzyme-Mediated Transformations in Environmental Contexts

Enzymes present in soil and aquatic environments play a critical role in the transformation of organic contaminants. For this compound, several classes of enzymes could be involved in its degradation.

Cytochrome P450 Monooxygenases: As mentioned, these enzymes are central to the metabolic activation and degradation of many N-nitrosamines. pharmaexcipients.com In an environmental context, bacteria and fungi possessing these enzymes could initiate the degradation of this compound through α-hydroxylation.

Peroxidases and Laccases: These extracellular enzymes, commonly produced by fungi and some bacteria, have broad substrate specificity and are known to be involved in the degradation of a wide range of recalcitrant organic pollutants. They could potentially oxidize the pyrrolidine ring or the nitroso group, leading to the destabilization and breakdown of the molecule.

Carboxylases and Decarboxylases: The carboxylic acid group of the molecule could be a target for enzymatic transformation. Decarboxylases could remove the carboxyl group, yielding N-nitrosopyrrolidine, a more volatile and well-studied nitrosamine. nih.govepa.gov Conversely, other enzymatic reactions could target the C-N bonds of the ring structure.

The following table summarizes potential enzymatic transformations and the responsible enzyme classes:

Enzyme Class Potential Transformation Relevance to this compound
Cytochrome P450 Monooxygenasesα-hydroxylation of the pyrrolidine ringA primary mechanism for initiating the degradation of N-nitrosamines. nih.govpharmaexcipients.com
Peroxidases/LaccasesOxidation of the moleculeBroad-spectrum enzymes capable of degrading various aromatic and cyclic compounds.
DecarboxylasesRemoval of the carboxylic acid groupCould transform the compound into N-nitrosopyrrolidine.

Environmental Transport and Distribution Modeling

Predicting the environmental transport and distribution of this compound is essential for understanding its potential exposure pathways and environmental risk. Such modeling typically relies on the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

The presence of the carboxylic acid group significantly increases the water solubility of this compound compared to its parent compound, N-nitrosopyrrolidine. This high water solubility suggests that it will be mobile in aquatic systems and may leach through soil profiles into groundwater.

Conversely, the low volatility expected for this compound means that atmospheric transport is likely to be a minor pathway. Its potential to adsorb to soil and sediment particles would be influenced by the pH of the surrounding environment. At neutral to alkaline pH, the carboxylate form will predominate, potentially leading to lower adsorption to organic matter and greater mobility. In acidic soils, the protonated form may exhibit stronger interactions with soil components.

Models such as the Fugacity model or various multimedia environmental models could be used to estimate the partitioning of this compound between different environmental compartments (air, water, soil, sediment). However, the accuracy of these models depends on the availability of reliable input data for the compound's properties.

The following table outlines key parameters used in environmental transport modeling and their expected characteristics for this compound:

Parameter Expected Characteristic Implication for Environmental Transport
Water SolubilityHighHigh mobility in aquatic systems and potential for groundwater contamination.
Vapor PressureLowLimited atmospheric transport.
Octanol-Water Partition Coefficient (Kow)LowLow potential for bioaccumulation in fatty tissues.
Soil Adsorption Coefficient (Koc)pH-dependentMobility in soil will vary with soil pH.

Emerging Research Directions and Unexplored Avenues for N Nitrosopyrrolidine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 1-nitrosopyrrolidine-3-carboxylic acid and its derivatives, while achievable through classical methods, is an area ripe for innovation, particularly concerning sustainability and efficiency. Current synthetic strategies for related compounds often involve multi-step processes that may not be environmentally benign. nih.govrsc.org

Emerging research is likely to focus on greener synthetic routes. This includes the use of milder and more efficient nitrosating agents, such as tert-butyl nitrite (B80452), which can function under solvent-free, metal-free, and acid-free conditions, a significant improvement over traditional methods using acidified nitrite. rsc.org Such conditions are also compatible with sensitive functional groups, which is advantageous when working with complex molecules. rsc.org

Furthermore, the development of synthetic pathways starting from bio-based precursors is a key avenue for sustainable chemistry. For instance, methods utilizing itaconic acid to form the pyrrolidone core could be adapted to create a more environmentally friendly lifecycle for these compounds. researchgate.net Asymmetric synthesis, creating specific stereoisomers of the molecule, is another critical frontier. Organocatalytic methods have been successfully developed for producing enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, and these techniques could be applied to control the stereochemistry of the final nitrosated product. rsc.orgnih.gov

In-depth Mechanistic Studies of Complex Reaction Pathways

The carcinogenic mechanism of many N-nitrosamines is initiated by enzymatic α-hydroxylation via cytochrome P450 enzymes. acs.org However, the substituent on the pyrrolidine (B122466) ring can significantly alter this pathway. The electron-withdrawing nature of the carboxylic acid group at the 3-position in this compound is expected to influence the electronic properties of the adjacent α-carbons, potentially affecting the rate and regioselectivity of metabolic activation. nih.gov

Future mechanistic studies must therefore aim to elucidate the precise bioactivation pathways of this compound. It is crucial to investigate whether the primary route remains α-hydroxylation or if alternative pathways, such as denitrification or reactions involving the carboxylic acid group itself, become significant. nih.gov Detailed kinetic studies are needed to understand the decomposition of potential intermediates, as has been done for related α-hydroxy and α-acetoxy nitrosamines, which can have vastly different reactivity and stability. researchgate.net Understanding these complex reaction mechanisms is fundamental to assessing the compound's ultimate biological activity. researchgate.net

Refinement of Analytical Methods for Trace-Level Detection

The detection and quantification of N-nitrosamines at trace levels in various matrices, from pharmaceutical products to environmental samples, is a significant analytical challenge. acs.org For a non-volatile and polar compound like this compound, traditional gas chromatography (GC) methods used for many nitrosamines are not directly applicable without derivatization.

An important research direction is the development and validation of robust analytical methods specifically for this and similar non-volatile nitrosamines. One promising approach is adapting derivatization techniques, such as using isobutyl chloroformate, to make the molecule suitable for GC-Mass Spectrometry (GC-MS) analysis, a strategy proven effective for other polar analytes in complex matrices like urine. nih.gov A 1976 study demonstrated a method for the trace analysis of the related compound 3-hydroxy-1-nitrosopyrrolidine using a combined GC-MS approach after derivatization. documentsdelivered.com

Alternatively, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer the potential for direct analysis without derivatization, providing high sensitivity and selectivity. dtu.dk Refining these techniques to achieve low limits of quantification (LOQ) is essential for risk assessment in any context where this compound might be found. nih.govnih.gov

Comprehensive Environmental Fate and Transformation Studies

The environmental behavior of this compound is predicted to be substantially different from that of its well-studied parent compound, N-nitrosopyrrolidine (NPYR). acs.org The carboxylic acid group imparts high water solubility, which will govern its fate and transport in the environment. nih.gov Unlike NPYR, which has moderate sorption to solids, the carboxylate form of the molecule at neutral pH would be highly mobile in aquatic systems and less likely to bind to sediment. acs.orgnih.gov

Unexplored avenues include detailed studies on its biodegradation potential, as microorganisms may interact differently with this polar nitrosamine (B1359907) compared to more lipophilic ones. Furthermore, its photolytic degradation pathways in surface waters need investigation. The rate of photolysis for nitrosamines can be influenced by pH and the presence of other dissolved matter, and the specific structure of this compound could lead to unique photochemical reactions. acs.org Understanding its persistence and transformation is key to assessing its environmental risk.

Computational Chemistry Applications for Predictive Modeling of Reactivity and Stability

Computational chemistry and in silico modeling provide powerful tools for proactively assessing the properties of molecules like this compound, often before extensive laboratory work is undertaken. nih.gov These models can predict key parameters that influence a compound's reactivity and potential toxicity.

An important research direction is the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the stability of the N-nitroso bond and the activation energy barriers for metabolic pathways like α-hydroxylation. researchgate.net Such studies can offer insights into how the carboxylic acid group electronically influences the molecule's susceptibility to bioactivation. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict toxicological endpoints. researchgate.net By correlating structural descriptors with biological activity data from related compounds, it may be possible to estimate the carcinogenic potency or other hazards associated with this compound, guiding further empirical testing and risk assessment. nih.govnih.gov

Interactive Data Table: Research Avenues for this compound

Research AreaProposed MethodologyScientific RationaleKey References
Novel Synthesis Use of tert-butyl nitrite; Bio-based precursors (e.g., itaconic acid); Asymmetric organocatalysis.Develop greener, more sustainable, and stereocontrolled synthetic routes. rsc.org, rsc.org, researchgate.net
Mechanistic Studies In vitro metabolic assays with P450 enzymes; Kinetic analysis of intermediate decay; Isotope labeling studies.Elucidate how the carboxyl group alters the standard nitrosamine bioactivation pathway. nih.gov, nih.gov, acs.org
Analytical Methods Derivatization followed by GC-MS; Development of direct LC-MS/MS methods.Create sensitive and specific methods for quantifying a non-volatile, polar nitrosamine at trace levels. documentsdelivered.com, dtu.dk, nih.gov
Environmental Fate Biodegradation assays; Photolysis experiments under various conditions; Soil/water partitioning studies.Understand the persistence, mobility, and transformation of a highly water-soluble nitrosamine. nih.gov, acs.org
Computational Modeling Quantum mechanics (DFT) for reactivity; QSAR models for predicting toxicity.Proactively assess stability, metabolic fate, and potential hazards to guide laboratory research. researchgate.net, researchgate.net, nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-nitrosopyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis of pyrrolidine derivatives typically involves nitrosylation of pyrrolidine precursors under controlled conditions. For example, nitrosylation reactions may require low temperatures (0–5°C) and acidic media (e.g., HCl) to stabilize reactive intermediates. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of nitrosylating agents (e.g., NaNO₂/HCl) are critical for yield optimization . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the nitroso group (–N=O) and carboxylic acid (–COOH) positions. For instance, the nitroso group typically shows deshielded proton signals near δ 8–10 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with the nitroso group often leading to distinct [M+H]⁺ or [M−H]⁻ peaks .
  • FT-IR : Stretching vibrations for –N=O (∼1500 cm⁻¹) and –COOH (∼1700 cm⁻¹) confirm functional groups .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodology :

  • Storage : Store at −20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Lyophilization is recommended for long-term stability .
  • In Situ Stability : Avoid prolonged exposure to basic pH (>8) or reducing agents, which may degrade the nitroso group. Monitor decomposition via HPLC at 254 nm .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s reactivity in catalytic or biological systems?

  • Methodology : The nitroso group (–N=O) acts as a strong electrophile, enabling reactions with nucleophiles (e.g., thiols or amines) in biological systems. Use kinetic assays (e.g., UV-Vis monitoring at 300–400 nm) to track adduct formation. Computational docking studies (AutoDock Vina) can predict binding affinities with enzymes like pyrroline-5-carboxylate reductase (PYCR1) .

Q. How can researchers resolve contradictions in NMR or crystallographic data for this compound?

  • Methodology :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation around the nitroso group) that cause signal splitting .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/water mixtures. Compare with CSD (Cambridge Structural Database) entries for analogous nitroso-pyrrolidines .

Q. What computational strategies predict the compound’s behavior in oxidative or reductive environments?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model redox potentials. Simulate nitroso-to-hydroxylamine reduction pathways using Gaussian .
  • MD Simulations : Assess solvation effects in aqueous/organic mixtures (GROMACS) to predict aggregation or degradation .

Q. What role does stereochemistry play in the compound’s biological activity?

  • Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-Boc-protected intermediates) and test in vitro/in vivo. For example, (S)-enantiomers may exhibit higher affinity for proline-metabolizing enzymes .

Q. How can researchers design analogs to enhance metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the nitroso group with a trifluoromethyl (–CF₃) or cyano (–CN) group. Evaluate metabolic half-life in liver microsomes (LC-MS/MS) .
  • Pro-drug Strategies : Mask the carboxylic acid as an ethyl ester to improve membrane permeability. Hydrolyze in situ using esterases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.